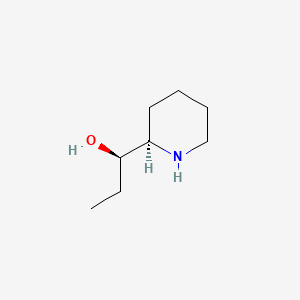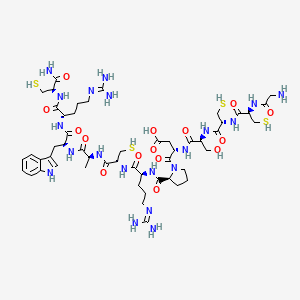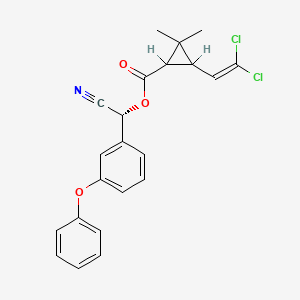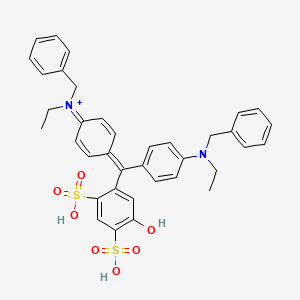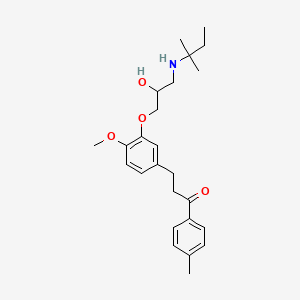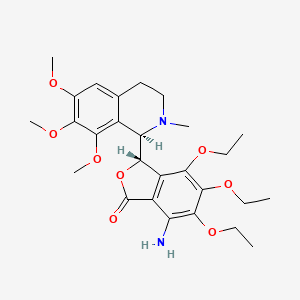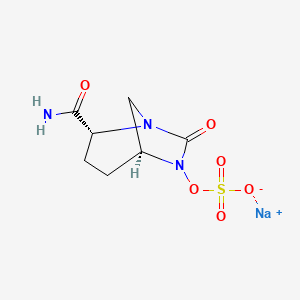
Avibactam sodium, (+)-
Overview
Description
Avibactam sodium, (+)- is a non-β-lactam β-lactamase inhibitor developed to combat antibiotic-resistant bacterial infections. It is often used in combination with ceftazidime to treat complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . Avibactam sodium, (+)- works by inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance in many Gram-negative bacteria .
Mechanism of Action
Target of Action
Avibactam sodium is a non-β-lactam β-lactamase inhibitor . Its primary targets are the β-lactamase enzymes, specifically the Ambler class A β-lactamases (including Klebsiella pneumoniae carbapenemases), Ambler class C, and some Ambler class D β-lactamases . These enzymes are produced by bacteria and are responsible for the degradation of β-lactam antibiotics, leading to antibiotic resistance .
Mode of Action
Avibactam sodium inactivates its target β-lactamase enzymes through a unique covalent and reversible mechanism . By doing so, it protects β-lactam antibiotics, such as ceftazidime, from degradation by these enzymes . This restoration of the antibacterial activity of β-lactam antibiotics is crucial in combating antibiotic-resistant bacterial pathogens .
Biochemical Pathways
The primary biochemical pathway affected by avibactam sodium involves the inhibition of β-lactamase enzymes. This inhibition prevents these enzymes from deactivating β-lactam antibiotics, thereby preserving the antibiotics’ ability to inhibit bacterial cell wall synthesis . The downstream effect of this action is the disruption of bacterial cell growth and proliferation, leading to the death of the bacteria .
Pharmacokinetics
Avibactam sodium and ceftazidime have complementary pharmacokinetic profiles . Both drugs have a half-life of approximately 2 hours, making them suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) . Renal clearance is the primary elimination pathway of both ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment .
Result of Action
The result of avibactam sodium’s action is the effective treatment of severe infections caused by otherwise resistant bacteria . This includes complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . The success of avibactam sodium in clinical trials validates its efficacy in treating infections caused by multi-drug resistant gram-negative bacterial pathogens .
Action Environment
The action of avibactam sodium is influenced by various environmental factors. For instance, the presence of other β-lactamase-producing bacteria can affect the efficacy of avibactam sodium. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the environment
Biochemical Analysis
Biochemical Properties
Avibactam sodium plays a crucial role in biochemical reactions. It inhibits Class A and Class C β-lactamases . As such, it restores the susceptibility to ceftaroline and ceftazidime of Enterobacteriaceae with ESBLs, AmpC, KPC, and OXA-48 carbapenemases . Avibactam sodium interacts with these enzymes and blocks the access of the substrate to the enzyme .
Cellular Effects
Avibactam sodium has significant effects on various types of cells and cellular processes. It is used in combination with ceftazidime for the treatment of complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . It influences cell function by inhibiting the activity of β-lactamase enzymes that destroy penicillins and cephalosporins .
Molecular Mechanism
The mechanism of action of Avibactam sodium is unique and effective. It inactivates some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C, and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism, and protects ceftazidime from degradation by certain β-lactamases .
Temporal Effects in Laboratory Settings
The effects of Avibactam sodium change over time in laboratory settings. These combined effects grant the avibactam-enzyme complex an extended half-life time of more than 7 days for TEM-1 and P99 β-lactamases . This indicates the product’s stability and long-term effects on cellular function observed in in vitro studies.
Dosage Effects in Animal Models
In animal models, the effects of Avibactam sodium vary with different dosages. Animal models supported both dose selection and initial FDA approval for ceftazidime/avibactam, a combination of a β-lactam antibacterial and a β-lactamase inhibitor . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Metabolic Pathways
Avibactam sodium is involved in significant metabolic pathways. No metabolism of avibactam was observed in human liver preparations . Unchanged avibactam is the major drug-related component in human plasma and urine . This suggests that Avibactam sodium interacts with enzymes or cofactors in the metabolic pathways.
Transport and Distribution
Avibactam sodium is transported and distributed within cells and tissues. The steady state volumes of distribution of avibactam is 22.2L . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Preparation Methods
The preparation of Avibactam sodium, (+)- involves several synthetic routes and reaction conditions. One method includes the reaction of sodium 2-ethylhexanoate with an intermediate compound K . The preparation of the intermediate compound K involves multiple steps:
- Reaction of compound J with ammonium formate, formic acid, and triethylamine in the presence of a catalyst to remove benzyl, yielding compound K1.
- Addition of an acid-binding agent, a sulfonation reagent, and water to the K1 reaction mixture.
- Addition of tetrabutylammonium acetate aqueous solution, followed by extraction, drying, and crystallization to obtain compound K .
Another synthetic route involves lipase-catalyzed resolution and simultaneous debenzylation/sulfation . This method starts with commercially available ethyl-5-hydroxypicolinate and proceeds through ten steps to yield Avibactam sodium, (+)- with an overall yield of 23.9% .
Chemical Reactions Analysis
Avibactam sodium, (+)- undergoes various chemical reactions, primarily involving its role as a β-lactamase inhibitor. The compound reacts with β-lactamase enzymes through acylation of a nucleophilic active site serine . This reaction forms a covalent acyl-enzyme intermediate, which can undergo recyclization or hydrolysis . The recyclization of the avibactam-derived carbamoyl complex is favored over hydrolysis, promoting its inhibitory effect .
Scientific Research Applications
Avibactam sodium, (+)- has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is widely used in clinical settings to treat infections caused by multi-drug resistant Gram-negative bacteria . The combination of ceftazidime and Avibactam sodium, (+)- has shown effectiveness in treating complicated intra-abdominal and urinary tract infections . Additionally, it is used in research to study the mechanisms of β-lactamase inhibition and to develop new β-lactamase inhibitors .
Comparison with Similar Compounds
Similar compounds include clavulanic acid, tazobactam, and sulbactam, which are also β-lactamase inhibitors . Avibactam sodium, (+)- is unique in its ability to inhibit a broader spectrum of β-lactamases, including class A, class C, and some class D enzymes . This broader spectrum of activity makes Avibactam sodium, (+)- more effective against multi-drug resistant bacteria compared to other β-lactamase inhibitors .
Properties
IUPAC Name |
sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCIKUMODPANKX-JBUOLDKXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N3NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027694 | |
| Record name | Avibactam sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396731-20-7, 1192491-61-4 | |
| Record name | AVE-1330A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avibactam sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192491614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avibactam sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Avibactam sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AVE-1330A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8SM6IRW7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AVIBACTAM SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V824P8TAI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






